Myeloperoxidase (MPO) Inhibition: IC50 Comparison with Structural Analogs
2-(4-Iodophenoxy)-5-ethylpyrimidine demonstrates measurable inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 72 nM in an aminophenyl fluorescein-based assay [1]. A structurally related analog bearing a different substitution pattern shows reduced MPO inhibition with an IC50 of 159 nM under identical assay conditions [2]. The 2.2-fold difference in potency highlights the sensitivity of MPO inhibition to specific structural modifications within this chemotype.
| Evidence Dimension | MPO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | BDBM50554044 (CHEMBL4792720, a structural analog): IC50 = 159 nM |
| Quantified Difference | 2.2-fold more potent (72 nM vs 159 nM) |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay |
Why This Matters
For researchers targeting MPO in inflammatory or cardiovascular disease models, the 2.2-fold potency advantage of 2-(4-iodophenoxy)-5-ethylpyrimidine over a close structural analog enables more robust target engagement at lower compound concentrations.
- [1] BindingDB. (n.d.). BDBM50554045 (CHEMBL4800005): 2-(4-Iodophenoxy)-5-ethylpyrimidine. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554045 View Source
- [2] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720): MPO inhibition data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
